molecular formula C7H11N3O B1293049 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine CAS No. 1036471-29-0

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No.: B1293049
CAS No.: 1036471-29-0
M. Wt: 153.18 g/mol
InChI Key: UXYMIZJTYJBFGD-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the oxadiazole ring and a methylmethanamine group.

Preparation Methods

The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the use of acyl chlorides, esters, aldehydes, or cyclic anhydrides in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Chemical Reactions Analysis

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique cyclopropyl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-8-4-6-9-7(10-11-6)5-2-3-5/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYMIZJTYJBFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649250
Record name 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036471-29-0
Record name 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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